molecular formula C21H21NO4 B11636245 4-tert-butylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-tert-butylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B11636245
M. Wt: 351.4 g/mol
InChI Key: FLIHIGOPYRUHLV-UHFFFAOYSA-N
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Description

4-tert-butylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group and an isoindolyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the reaction of 4-tert-butylphenol with phthalic anhydride under specific conditions to form the isoindole structure. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-tert-butylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene: This compound shares the tert-butylphenyl group but differs in its oxadiazole structure.

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Another compound with a tert-butylphenyl group, used as a UV absorber.

Uniqueness

4-tert-butylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is unique due to its combination of the tert-butylphenyl group and the isoindole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(4-tert-butylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C21H21NO4/c1-13(22-18(23)16-7-5-6-8-17(16)19(22)24)20(25)26-15-11-9-14(10-12-15)21(2,3)4/h5-13H,1-4H3

InChI Key

FLIHIGOPYRUHLV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)C(C)(C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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